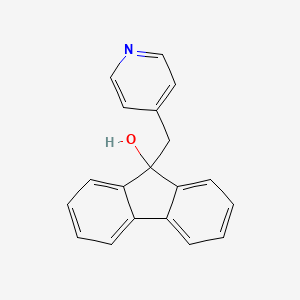

9-(Pyridin-4-ylmethyl)-9H-fluoren-9-ol

Description

Properties

IUPAC Name |

9-(pyridin-4-ylmethyl)fluoren-9-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO/c21-19(13-14-9-11-20-12-10-14)17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-12,21H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POPUVAKNDCSCDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2(CC4=CC=NC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 9-Fluorenone

9-Fluorenone serves as a pivotal precursor, typically synthesized via oxidation of fluorene using Jones reagent (CrO₃/H₂SO₄) or catalytic aerobic oxidation. Industrial routes favor cost-effective oxidation with sodium dichromate in acetic acid, yielding 9-fluorenone at >90% purity.

Generation of Pyridin-4-ylmethyl Magnesium Bromide

The preparation of pyridin-4-ylmethyl magnesium bromide presents unique challenges due to pyridine’s aromatic stability and potential coordination to magnesium. Optimized protocols involve:

Grignard Addition to 9-Fluorenone

The nucleophilic addition of the Grignard reagent to 9-fluorenone proceeds via a two-step mechanism:

-

Coordination : The Grignard reagent coordinates to the ketone oxygen, facilitating electron transfer.

-

Alkylation : The pyridin-4-ylmethyl group attacks the electrophilic carbonyl carbon, forming a magnesium alkoxide intermediate.

Reaction Setup :

-

Molar Ratio : 9-Fluorenone (1.0 equiv) : Grignard reagent (1.2 equiv).

-

Solvent : Anhydrous THF or diethyl ether.

-

Temperature : 0°C → room temperature (20–25°C).

-

Quenching : Saturated NH₄Cl solution, followed by extraction with dichloromethane.

Yield : 68–75% after recrystallization (ethanol/water).

Continuous Flow Synthesis for Enhanced Efficiency

Recent advances in flow chemistry enable safer and higher-yielding Grignard reactions by improving mixing and thermal control.

Flow Reactor Configuration

-

Module 1 : Ketone solution (9-fluorenone, 0.4 M in THF) fed at 34–77 mL/min.

-

Module 2 : Pyridin-4-ylmethyl MgBr (1.2 equiv, 1.0 M in THF) fed at 16–32 mL/min.

-

Residence Time : 36 seconds in a 40 mL reactor.

Advantages :

-

Safety : Mitigates exothermic risks associated with batch processing.

Reductive Amination of 9-Fluoreneformaldehyde

Synthesis of 9-Fluoreneformaldehyde

Patent CN103351280A details a two-step protocol:

Reductive Coupling with 4-Picolylamine

-

Reagents : 9-Fluoreneformaldehyde (1.0 equiv), 4-picolylamine (1.1 equiv), NaBH₃CN (1.5 equiv).

-

Solvent : Methanol, 0°C → room temperature.

-

Mechanism : Imine formation followed by cyanoborohydride reduction.

Yield : 62–65% after silica gel chromatography.

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |

|---|---|---|---|---|

| Grignard (Batch) | 68–75 | 95 | Moderate | 12.40 |

| Grignard (Flow) | >99 | 98 | High | 9.80 |

| Reductive Amination | 62–65 | 90 | Low | 18.20 |

Key Observations :

-

Flow chemistry outperforms batch methods in yield and operational safety.

-

Reductive amination suffers from competing side reactions (e.g., over-reduction).

Purification and Characterization

Recrystallization

Optimal solvent systems for this compound:

Spectroscopic Validation

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

9-(Pyridin-4-ylmethyl)-9H-fluoren-9-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to form the corresponding hydrocarbon.

Substitution: The pyridinyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products

Oxidation: Fluorenone derivatives.

Reduction: Fluorene derivatives.

Substitution: Various substituted fluorenol derivatives depending on the reagents used.

Scientific Research Applications

9-(Pyridin-4-ylmethyl)-9H-fluoren-9-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a fluorescent probe in biological imaging.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 9-(Pyridin-4-ylmethyl)-9H-fluoren-9-ol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The pyridinyl group can engage in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 9-(Pyridin-4-ylmethyl)-9H-fluoren-9-ol with key analogs:

Key Observations :

Reactivity and Functionalization

- Oxidation : 9H-Fluoren-9-ol is metabolized to 9H-fluoren-9-one (a ketone) via dehydrogenation, a common pathway in biodegradation . The pyridinylmethyl derivative may exhibit altered redox stability due to steric or electronic effects.

- Dearomatization : Hypervalent iodine reagents enable spirocyclic product formation from fluoren-9-ol derivatives, a reaction applicable to analogs with aryl substituents .

- Functionalization : Derivatives like (9H-fluoren-9-yl)methyl carbamates demonstrate the hydroxyl group’s versatility in forming protective groups for amines, relevant in peptide synthesis .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 9-(Pyridin-4-ylmethyl)-9H-fluoren-9-ol, and how can purity be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or phosphorylation reactions. For example, fluorenol derivatives are often functionalized using alkylation or arylboronic acid coupling. A typical phosphorylation approach involves reacting 9H-fluoren-9-ol with diethyl phosphite under inert conditions, followed by purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .

- Purity Optimization : Recrystallization from ethanol or methanol is recommended to remove unreacted starting materials. High-performance liquid chromatography (HPLC) with a C18 column can resolve structural analogs, ensuring >95% purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Key Techniques :

- Mass Spectrometry (MS) : Electron ionization (EI-MS) to confirm molecular weight (e.g., NIST database reference for fluorenol derivatives ).

- NMR Spectroscopy : and NMR in CDCl or DMSO-d to identify aromatic protons (δ 7.2–8.5 ppm) and hydroxyl/pyridine protons (δ 4.5–5.5 ppm) .

- IR Spectroscopy : O–H stretching (~3200 cm) and C–N/C–O vibrations (1200–1600 cm) .

Advanced Research Questions

Q. How can crystallographic disorder in this compound be resolved using SHELX software?

- Approach : SHELXL is ideal for refining structures with positional or thermal disorder. For example:

Use PART commands to split disordered moieties (e.g., pyridinylmethyl groups).

Apply SIMU and DELU restraints to stabilize anisotropic displacement parameters.

Validate refinement with R < 0.05 and wR < 0.15 for high-resolution data. Phase annealing in SHELX-90 improves convergence for large structures .

- Data Contradictions : Discrepancies in occupancy factors may arise; compare multiple refinement models and validate against electron density maps .

Q. How can structural analogs of this compound be engineered for fluorimetric pH sensing?

- Design Strategy :

- Introduce pH-sensitive groups (e.g., phenolic –OH or pyridine N) to modulate fluorescence. For example, 9-aryl-xanthenols show pH-dependent emission due to protonation-deprotonation equilibria .

- Optimize solvent polarity (e.g., aqueous DMSO) to enhance quantum yield.

- Validation : Perform titration experiments (pH 2–12) with fluorimetry (λ = 350 nm, λ = 450 nm) and correlate with DFT-calculated pK values .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?

- Tools :

- DFT Calculations : Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model transition states and charge distribution.

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to assess reaction pathways.

- Contradiction Management : Cross-validate computed activation energies with experimental kinetic data (e.g., Arrhenius plots from temperature-controlled reactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.